

Physical properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-2,6-bis(trifluoromethyl)quinoline
Cat. No.:	B1605545

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Chloro-2,6-bis(trifluoromethyl)quinoline**

Abstract

This technical guide provides a comprehensive examination of the core physical properties of **4-Chloro-2,6-bis(trifluoromethyl)quinoline** (CAS No: 91991-79-6). As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced fluorinated materials, a thorough understanding of its physical characteristics is essential for researchers, chemists, and drug development professionals.^[1] This document consolidates key data points, including molecular identity, physicochemical properties, and solubility characteristics. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of these properties, emphasizing the scientific rationale behind each methodological step to ensure data integrity and reproducibility.

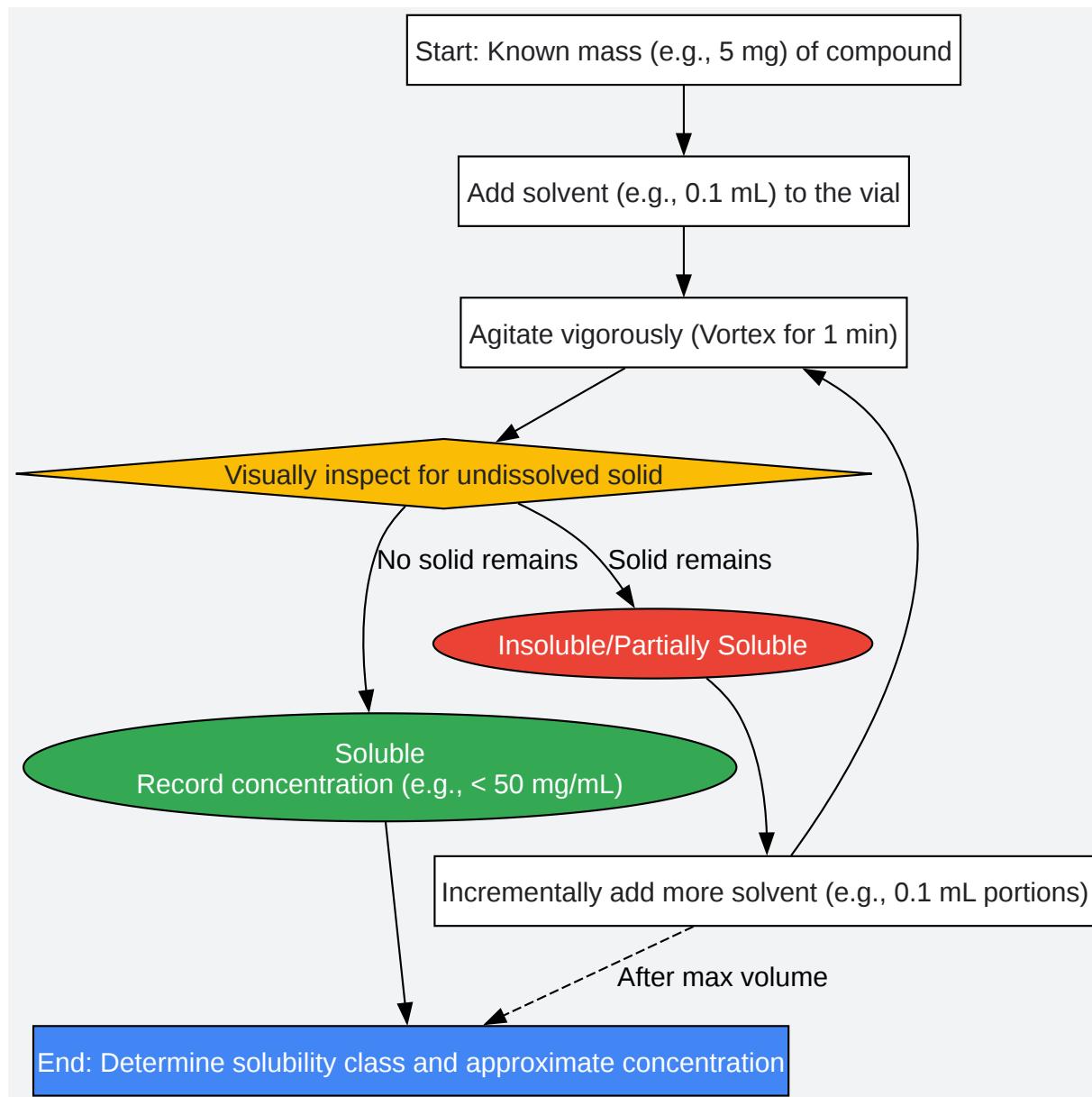
Molecular and Chemical Identity

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative. The presence of two trifluoromethyl (-CF₃) groups significantly influences its electronic properties, stability, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.^{[1][2]}

Caption: Molecular Structure of **4-Chloro-2,6-bis(trifluoromethyl)quinoline**.

Summary of Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below for quick reference.


Property	Value	Source
CAS Number	91991-79-6	[1] [3]
Molecular Formula	C ₁₁ H ₄ ClF ₆ N	[1]
Molecular Weight	299.6 g/mol	[1]
Appearance	White amorphous powder	[1]
Melting Point	66 - 72 °C	[1]
Purity (Typical)	≥ 98% (HPLC)	[1]
Storage Conditions	Store at 0 - 8 °C	[1]

Solubility Profile

The molecular structure, characterized by a large, aromatic quinoline core and multiple electronegative fluorine and chlorine atoms, dictates its solubility. It is expected to exhibit low solubility in aqueous media and high solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

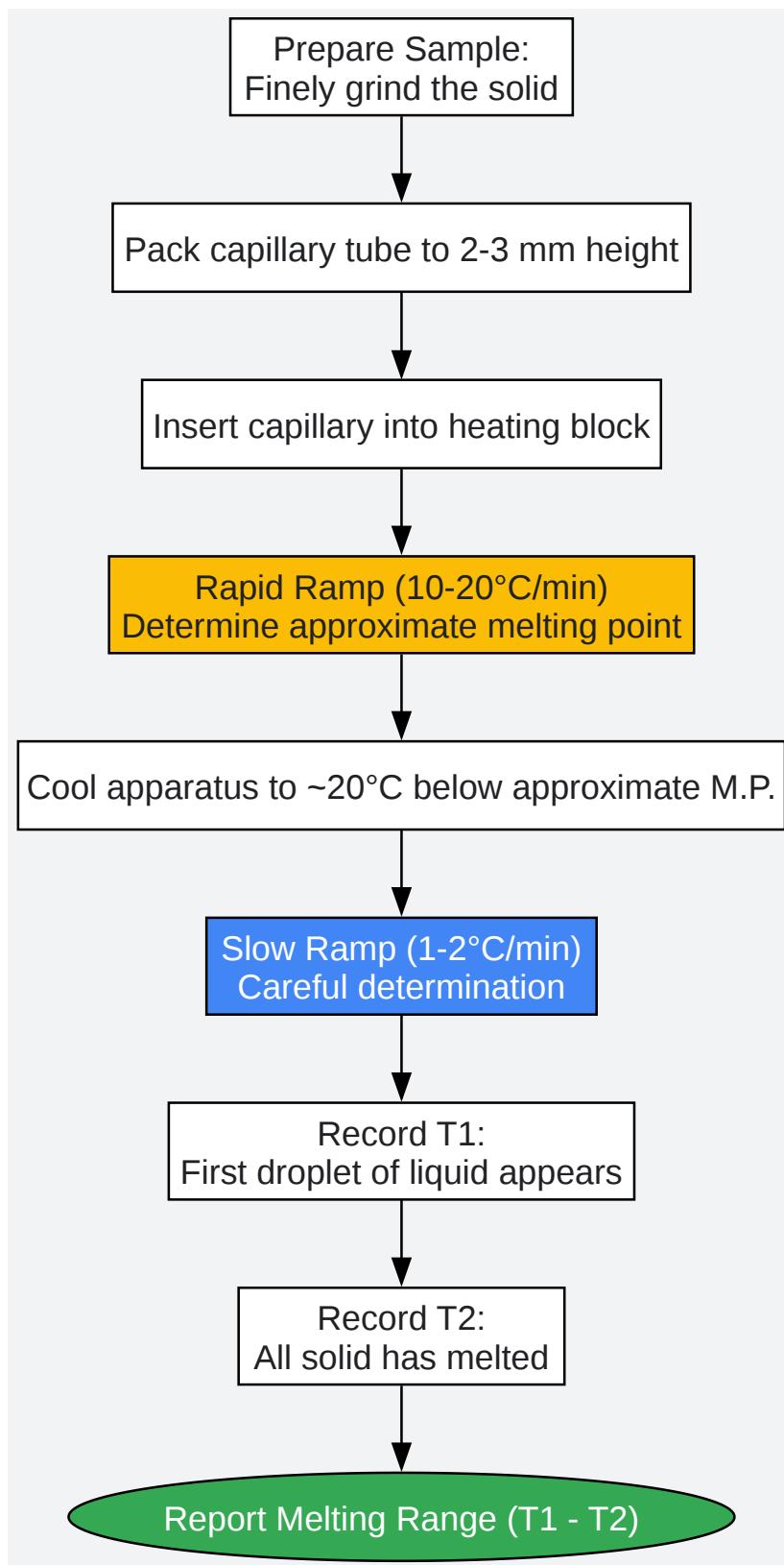
Experimental Protocol: Solubility Determination

This protocol provides a reliable, qualitative, and semi-quantitative method for assessing solubility in various solvents, which is a critical first step in reaction setup, formulation, and purification processes.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:


- Preparation: Accurately weigh a small amount (e.g., 5.0 mg) of **4-Chloro-2,6-bis(trifluoromethyl)quinoline** into a clear glass vial.[4]
- Initial Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the desired solvent to the vial. This establishes an initial concentration for testing.[5]
- Agitation: Securely cap the vial and vortex vigorously for at least 60 seconds.[5] The purpose of vigorous agitation is to maximize the surface area of interaction between the solute and solvent, overcoming the kinetic barriers to dissolution.
- Visual Inspection: Observe the solution against a dark background. The absence of any visible solid particles indicates complete dissolution.[5] If the solution is clear, the compound is soluble at or above the current concentration.
- Incremental Addition (If Insoluble): If solid material remains, add another measured aliquot of solvent (e.g., 0.5 mL) to the vial, effectively halving the concentration. Repeat steps 3 and 4.
- Classification: Continue the incremental addition of solvent until the solid dissolves completely or a practical maximum volume is reached. The solubility can be classified as:
 - Very Soluble: Dissolves in <1 part of solvent.
 - Soluble: Dissolves in 10-30 parts of solvent.
 - Sparingly Soluble: Dissolves in 30-100 parts of solvent.
 - Insoluble: Requires >10,000 parts of solvent.

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[6] The reported range of 66-72 °C for this compound suggests it may be an amorphous powder or have some degree of impurity as supplied.[1]

Experimental Protocol: Melting Point Determination

The following protocol utilizes a modern digital melting point apparatus (e.g., a Mel-Temp) for accurate and reproducible measurements.

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

- Sample Preparation: Place a small amount of the compound on a watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer within the sample.[6]
- Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom.[7][8] The packed sample height should be 2-3 mm for optimal results.[6]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20 °C/minute) to quickly find an approximate melting range.[9] This crucial step saves time during the precise measurement.
- Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[7][9] Prepare a new sample and set a slow heating ramp of 1-2 °C per minute. A slow ramp is essential to keep the sample and thermometer in thermal equilibrium, yielding an accurate reading.
- Record the Range:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal melts into liquid.
- Reporting: The melting point is reported as the range from T_1 to T_2 . For high confidence, the measurement should be repeated at least twice to ensure consistency.

Anticipated Spectroscopic Profile

While specific experimental spectra are not publicly available, the structure of **4-Chloro-2,6-bis(trifluoromethyl)quinoline** allows for the confident prediction of its key NMR spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum will be defined by the four protons on the quinoline ring. Due to the electron-withdrawing effects of the chlorine and $-\text{CF}_3$ groups, all signals are expected in the downfield aromatic region (approx. 7.5-8.5 ppm). The protons will appear as a series of doublets and doublets of doublets, with coupling constants characteristic of aromatic systems.
- ^{13}C NMR: The spectrum will show 11 distinct carbon signals. The two carbons attached to the $-\text{CF}_3$ groups will appear as quartets due to C-F coupling. The carbon bearing the chlorine atom will also be significantly downfield.
- ^{19}F NMR: This will be the most straightforward spectrum, showing two distinct signals, likely singlets or very finely split multiplets, for the two non-equivalent trifluoromethyl groups. Their chemical shifts will be characteristic of $-\text{CF}_3$ groups attached to an aromatic ring.

General Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry NMR tube.[\[10\]](#)
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Deuterated solvents are used because they are "invisible" in ^1H NMR spectra, preventing solvent signals from obscuring the analyte signals.
- Homogenization: Cap the tube and invert it several times or use gentle vortexing to ensure the sample is fully dissolved and the solution is homogeneous.[\[10\]](#)
- Analysis: Insert the NMR tube into the spectrometer. Acquire the ^1H , ^{13}C , and ^{19}F spectra according to standard instrument parameters. An internal standard like tetramethylsilane (TMS) may be used for precise chemical shift referencing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- | 150785-69-6 [smolecule.com]
- 3. 91991-79-6 Cas No. | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | Matrix Scientific [matrixscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chm.uri.edu [chm.uri.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605545#physical-properties-of-4-chloro-2-6-bis-trifluoromethyl-quinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com